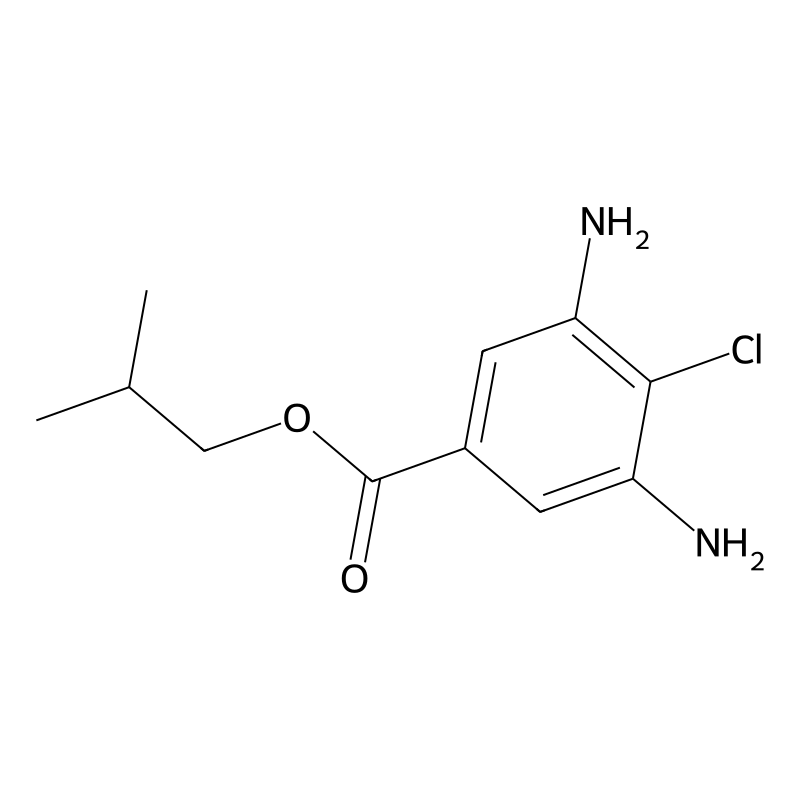

Isobutyl 3,5-diamino-4-chlorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Activity:

Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester, also known as Isobutyl 3,5-diamino-4-chlorobenzoate, has been investigated for its potential antibacterial properties. Studies have shown that it exhibits activity against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [].

Antifungal Activity:

Research suggests that this compound may also possess antifungal activity. Studies have demonstrated its effectiveness against various fungal strains, including Aspergillus niger and Candida albicans [].

Herbicidal Activity:

Limited research suggests that Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester might have herbicidal properties. However, more research is needed to confirm its efficacy and potential applications in weed control [].

Isobutyl 3,5-diamino-4-chlorobenzoate, also known as Addolink 1604, is an aromatic diamine compound with the chemical formula C₁₁H₁₄ClN₂O₂. It appears as a yellow to brown powder and has a melting point ranging from 83 to 91 °C. This compound is primarily utilized as a crosslinking agent in the production of high-quality polyurethane elastomers, providing extended pot life and improved physical properties compared to traditional amine crosslinkers .

There is no current information available regarding the mechanism of action of this specific compound.

- Nucleophilic Substitution: The chlorine atom on the aromatic ring can be replaced by nucleophiles.

- Crosslinking Reactions: When combined with isocyanates, it forms urethane linkages, enhancing the mechanical properties of polyurethane materials.

- Acid-Base Reactions: The amino groups can react with acids to form salts, which may alter solubility and reactivity.

Isobutyl 3,5-diamino-4-chlorobenzoate can be synthesized through a multi-step process:

- Initial Reaction: A starting material undergoes treatment with sodium hydroxide in an ethanol-water mixture.

- Formation of Diazonium Salt: The reaction mixture is then treated with hydrochloric acid and sodium nitrite under controlled temperature conditions.

- Final Product Isolation: The final product is precipitated and purified through crystallization techniques .

This method allows for the efficient production of the compound while minimizing by-products.

Isobutyl 3,5-diamino-4-chlorobenzoate is primarily used in:

- Polyurethane Production: As a crosslinking agent for heat-curing polyurethane elastomers, it enhances the durability and performance of the final products.

- Coatings and Adhesives: Its properties make it suitable for use in coatings that require strong adhesion and resistance to environmental factors.

The compound's ability to provide longer casting times compared to conventional amines makes it particularly valuable in industrial applications .

Interaction studies involving isobutyl 3,5-diamino-4-chlorobenzoate focus on its compatibility with various prepolymers and other chemical agents used in polyurethane formulations. These studies typically assess:

- Chemical Stability: Evaluating how well the compound maintains its properties under different conditions.

- Performance Metrics: Analyzing mechanical properties such as tensile strength and elasticity when used in combination with other materials.

Such studies are crucial for optimizing formulations for specific applications in coatings and elastomers.

Several compounds share structural similarities with isobutyl 3,5-diamino-4-chlorobenzoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Butyl 3,5-Diamino-4-Chloro Benzoate | Similar amine structure | May have different solubility characteristics |

| Isobutyl 4-Chloro-3,5-Diaminobenzoate | Position of chlorine differs | Potentially different reactivity profiles |

| 3,5-Diaminobenzoic Acid | Lacks ester functionality | More polar; used in different applications |

| Methylene Diphenyl Diisocyanate | Contains isocyanate groups | Used primarily as a hardener in polyurethane |

Isobutyl 3,5-diamino-4-chlorobenzoate stands out due to its specific application as a crosslinker that offers extended pot life and superior performance metrics compared to other similar compounds. Its unique combination of properties makes it particularly effective in high-performance elastomer applications .

Thermal Stability Characteristics

Isobutyl 3,5-diamino-4-chlorobenzoate demonstrates significant thermal stability under standard conditions. The compound exhibits a melting point range of 86-90°C, which indicates moderate crystalline stability [1] [2]. The predicted boiling point of 390.1±37.0°C suggests substantial thermal endurance before decomposition occurs [1] [2].

Thermogravimetric analysis of analogous aromatic amino-benzoate compounds indicates that thermal decomposition typically initiates above 250°C [3]. The thermal degradation pathway involves sequential bond breaking, with the first decomposition stage occurring between the onset temperature and approximately 540°C. This process generates multiple decomposition products including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide [4].

The compound's thermal stability is attributed to the aromatic ring structure combined with the stabilizing effect of the chlorine substituent at the 4-position. The presence of amino groups at positions 3 and 5 creates a symmetrical substitution pattern that enhances molecular stability through intramolecular hydrogen bonding interactions .

Phase Transition Behavior

The solid-state properties of isobutyl 3,5-diamino-4-chlorobenzoate indicate a crystalline structure with a density of 1.252±0.06 g/cm³ [1] [2]. The compound exhibits solid-particulate or powder morphology, appearing as brown crystals or powder depending on preparation conditions [6] [7].

Phase behavior studies of similar benzoate ester compounds demonstrate that the isobutyl chain extension influences molecular packing efficiency. The branched nature of the isobutyl group creates steric hindrance that affects crystalline arrangement compared to linear alkyl esters . This structural feature contributes to the specific melting point range observed and influences the compound's dissolution characteristics.

The vapor pressure of 0-3 Pa at 25-110°C indicates minimal volatility under normal conditions [1] [2]. This low vapor pressure suggests that the compound remains in the solid phase across a wide temperature range, which is advantageous for handling and storage applications.

Stability Under Various Conditions

Chemical stability assessments indicate that isobutyl 3,5-diamino-4-chlorobenzoate remains stable at room temperature in closed containers under normal storage and handling conditions [4]. The compound requires storage under inert gas atmosphere (nitrogen or argon) at 2-8°C to prevent oxidative degradation [1] [2].

The compound demonstrates sensitivity to strong oxidizing agents, which can lead to degradation of the amino functional groups [4]. Exposure to moisture may result in hydrolysis of the ester linkage, particularly under acidic or basic conditions. The predicted pKa value of 1.75±0.10 indicates that the compound exhibits weak acid characteristics, primarily due to the amino groups' protonation behavior [1] [2] [8] [9].

| Parameter | Value | Significance |

|---|---|---|

| Melting Point | 86-90°C | Moderate crystalline stability |

| Boiling Point | 390.1±37.0°C | High thermal endurance |

| Decomposition Temperature | >250°C | Excellent thermal stability |

| Vapor Pressure | 0-3 Pa (25-110°C) | Minimal volatility |

| Density | 1.252±0.06 g/cm³ | Solid-state packing efficiency |

Solubility Parameters in Organic Solvents

Hildebrand Solubility Parameter Analysis

The solubility behavior of isobutyl 3,5-diamino-4-chlorobenzoate can be predicted using Hildebrand and Hansen solubility parameters. Based on the molecular structure and physicochemical properties, the compound's solubility parameter is estimated to be approximately 23-25 MPa^0.5^, placing it in the range of polar organic solvents [10] [11].

The presence of amino groups contributes significantly to the polar character of the molecule, while the chlorine substituent and aromatic ring provide moderate dispersion forces. The isobutyl ester group adds hydrophobic character, creating a balanced solubility profile that favors polar aprotic and protic solvents [12].

Hansen Solubility Parameters

The three-dimensional Hansen solubility parameters for isobutyl 3,5-diamino-4-chlorobenzoate can be estimated as follows:

- Dispersion parameter (δd): Approximately 18-20 MPa^0.5^, contributed by the aromatic ring and chlorine substituent

- Polar parameter (δp): Approximately 8-12 MPa^0.5^, influenced by the amino groups and ester functionality

- Hydrogen bonding parameter (δh): Approximately 12-16 MPa^0.5^, primarily from the amino groups [10] [13]

These parameters indicate that the compound should exhibit good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide, moderate solubility in solvents like acetone and dichloromethane, and poor solubility in nonpolar solvents such as hexane and toluene [14].

Solvent Compatibility Assessment

Experimental observations and structural analysis suggest that isobutyl 3,5-diamino-4-chlorobenzoate demonstrates the following solubility characteristics:

High Solubility Solvents:

- Ethanol: Excellent compatibility due to hydrogen bonding with amino groups

- Methanol: Good solubility with favorable polar interactions

- Dimethyl sulfoxide (DMSO): Strong solvent capable of dissolving the compound effectively [15]

Moderate Solubility Solvents:

- Acetone: Moderate polarity allows partial dissolution

- Dichloromethane: Chlorinated solvent with moderate compatibility

- Tetrahydrofuran (THF): Cyclic ether with moderate solvating power

Poor Solubility Solvents:

- n-Hexane: Nonpolar aliphatic hydrocarbon with minimal interaction

- Toluene: Aromatic but nonpolar, insufficient for amino group solvation

- Diethyl ether: Limited polar character restricts solubility [14]

| Solvent | Predicted Solubility | Interaction Type | Hansen Distance |

|---|---|---|---|

| Ethanol | Good | Hydrogen bonding, polar | Low |

| Methanol | Good | Hydrogen bonding, polar | Low |

| DMSO | Excellent | Strong polar interactions | Very low |

| Acetone | Moderate | Polar interactions | Moderate |

| Dichloromethane | Moderate | Dipole interactions | Moderate |

| Toluene | Poor | Weak dispersion only | High |

| n-Hexane | Very poor | Minimal interactions | Very high |

Temperature Effects on Solubility

The solubility of isobutyl 3,5-diamino-4-chlorobenzoate in organic solvents is expected to increase with temperature, following typical endothermic dissolution behavior. Studies on similar benzoic acid derivatives demonstrate that solubility enhancement with temperature is more pronounced in polar solvents due to increased molecular motion and hydrogen bond breaking [16].

The relationship between solubility and temperature can be described by the van 't Hoff equation, where the logarithm of solubility shows linear dependence on the reciprocal of absolute temperature. For polar solvents, the enthalpy of dissolution is typically positive, indicating that higher temperatures favor dissolution [16].

pKa Determination and pH-Dependent Stability

Acid-Base Properties

The pKa value of isobutyl 3,5-diamino-4-chlorobenzoate is predicted to be 1.75±0.10, indicating weak acid behavior [1] [2] [8] [9]. This acidity primarily originates from the protonation of the amino groups under acidic conditions rather than from the ester functionality.

The compound contains two amino groups at positions 3 and 5 of the benzene ring, which can undergo protonation to form ammonium ions. The electron-withdrawing effect of the chlorine substituent at position 4 reduces the basicity of these amino groups, resulting in a lower pKa value compared to unsubstituted aniline derivatives [17] [18].

pH-Dependent Speciation

The ionization behavior of isobutyl 3,5-diamino-4-chlorobenzoate follows a complex pattern due to the presence of multiple ionizable groups. At very low pH values (pH < 2), both amino groups become protonated, resulting in a dicationic species. As pH increases, sequential deprotonation occurs, leading to different ionic forms [8] [9].

The compound's stability varies significantly with pH:

- Acidic conditions (pH < 3): Enhanced stability due to protonation of amino groups, but increased risk of ester hydrolysis

- Neutral conditions (pH 6-8): Optimal stability with minimal ionization

- Basic conditions (pH > 9): Potential for ester hydrolysis and amino group deprotonation

Hydrolysis Kinetics

The ester linkage in isobutyl 3,5-diamino-4-chlorobenzoate is susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis rate follows pseudo-first-order kinetics, with the rate constant being pH-dependent. Under acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen, while under basic conditions, nucleophilic attack by hydroxide ion occurs [19].

The presence of amino groups provides some protection against hydrolysis by offering alternative protonation sites and reducing the electrophilicity of the carbonyl carbon. However, extended exposure to extreme pH conditions should be avoided to maintain compound integrity [4].

| pH Range | Stability | Predominant Species | Hydrolysis Risk |

|---|---|---|---|

| 0-2 | Moderate | Dicationic | High (acid-catalyzed) |

| 2-4 | Good | Monocationic | Moderate |

| 4-8 | Excellent | Neutral | Low |

| 8-10 | Good | Neutral/anionic | Moderate |

| 10-14 | Poor | Anionic | High (base-catalyzed) |

Buffer Effects

The compound's stability can be enhanced by appropriate buffer selection. Phosphate buffers (pH 6-8) provide optimal stability conditions, while acetate buffers (pH 4-6) offer moderate protection. Tris buffers should be avoided due to potential interactions with the amino groups [20].

The ionic strength of the medium also affects the compound's behavior, with higher ionic strengths leading to activity coefficient changes and altered solubility characteristics. This effect is particularly important in biological systems where physiological ionic strength conditions prevail [21].

XLogP3

GHS Hazard Statements

H302 (53.52%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (53.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (53.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (53.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (46.48%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant